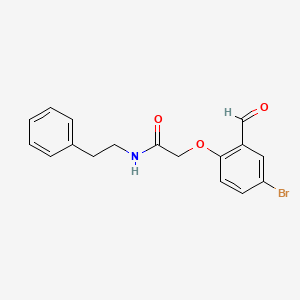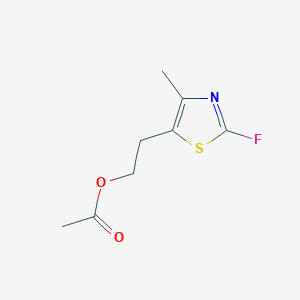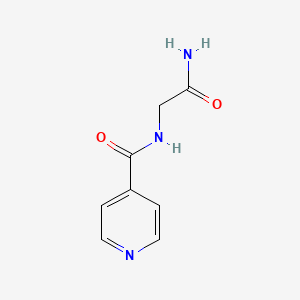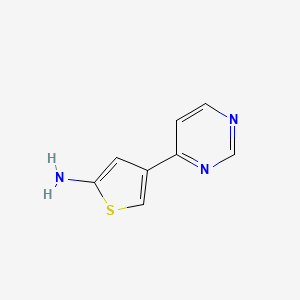
3-(Benzyloxy)-4-bromobenzonitrile
Descripción general
Descripción
“3-(Benzyloxy)-4-bromobenzonitrile” is a compound that contains a benzyloxy group (-OCH2C6H5) and a bromine atom attached to a benzene ring, with a nitrile group (-CN) also attached to the benzene ring. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-4-bromobenzonitrile” are not available, compounds with similar structures have been synthesized through various methods. For instance, the synthesis of compounds with a (benzyloxy)benzaldehyde moiety has been reported . Another study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . These methods might provide some insights into potential synthesis routes for "3-(Benzyloxy)-4-bromobenzonitrile" .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-4-bromobenzonitrile” can be inferred from its name. It likely consists of a benzene ring with a benzyloxy group at the 3-position, a bromine atom at the 4-position, and a nitrile group also attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of “3-(Benzyloxy)-4-bromobenzonitrile” would likely be influenced by its functional groups. For example, the bromine atom could potentially undergo nucleophilic substitution reactions. The nitrile group could participate in reactions such as hydrolysis, reduction, or Grignard reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)-4-bromobenzonitrile” would be influenced by its functional groups. For example, the presence of the nitrile group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Intermolecular Amidation
A significant application of 4-bromobenzonitrile, a compound closely related to 3-(Benzyloxy)-4-bromobenzonitrile, is in the palladium-catalyzed intermolecular coupling of aryl halides and amides. This process, utilizing a Xantphos/Pd catalyst, is notable for its good functional group compatibility and efficiency in forming C-N bonds. It is instrumental in the arylation of various compounds like sulfonamides, oxazolidinones, and ureas (Yin & Buchwald, 2002).
Synthesis of Iron(II)-Cyclopentadienyl Compounds
Another application is seen in the synthesis of a family of Iron(II)-Cyclopentadienyl compounds, where 4-bromobenzonitrile is used. These compounds have shown strong activity against colorectal and triple-negative breast cancer cells. The substituent at the nitrile-based ligand significantly impacts the biological activity of these compounds (Pilon et al., 2020).
Synthesis of Tetracyclic Carbon Core of Menogaril
In the synthesis of the tetracyclic carbon core of menogaril, a strategy involving the benzannulation reaction of a Fischer carbene complex and an alkyne is employed. This complex synthesis approach utilizes a variant of bromobenzonitrile, showcasing its role in complex organic synthesis (Su, Wulff, & Ball, 1998).
Synthesis of Substituted 3-Aminoindazoles
The compound is also used in the synthesis of substituted 3-aminoindazoles, a process involving palladium-catalyzed arylation followed by acidic deprotection/cyclization sequences. This efficient synthesis method offers an alternative to typical reactions involving hydrazine and o-fluorobenzonitriles (Lefebvre et al., 2010).
Mecanismo De Acción
The mechanism of action of “3-(Benzyloxy)-4-bromobenzonitrile” would depend on its application. For instance, in the context of Suzuki–Miyaura coupling, a reaction commonly used in organic chemistry to form carbon-carbon bonds, the bromine atom could be replaced by a boron-containing group, which could then be coupled with another aryl or vinyl halide .
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-(Benzyloxy)-4-bromobenzonitrile” would depend on its potential applications. For instance, if it shows promise as a precursor for the synthesis of biologically active compounds, further studies could focus on optimizing its synthesis and exploring its reactivity .
Propiedades
IUPAC Name |
4-bromo-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFHPUCEPWKNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-bromobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[5-(bromomethyl)-2-thienyl]-](/img/structure/B3279394.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B3279395.png)









![3-[(4-iodophenoxy)methyl]benzoic Acid](/img/structure/B3279482.png)

